molecular formula C10H12N2 B178772 4,5-Dihydro-1H-benzo[d]azepin-2-amine CAS No. 163914-97-4

4,5-Dihydro-1H-benzo[d]azepin-2-amine

Cat. No. B178772
M. Wt: 160.22 g/mol
InChI Key: DUOFGDYKYCJNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-1H-benzo[d]azepin-2-amine is a chemical compound that belongs to the class of benzodiazepines. This compound is synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 4,5-Dihydro-1H-benzo[d]azepin-2-amine involves its binding to the GABA-A receptor in the brain. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,5-Dihydro-1H-benzo[d]azepin-2-amine are primarily related to its interaction with the GABA-A receptor. This interaction leads to increased inhibition of neuronal activity, resulting in a reduction in anxiety and other neurological symptoms. It has also been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,5-Dihydro-1H-benzo[d]azepin-2-amine in lab experiments is its well-established mechanism of action and biochemical effects. This makes it a useful tool for studying the GABA-A receptor and its role in anxiety and other neurological disorders. However, one of the limitations of using this compound is its potential for side effects, including sedation and cognitive impairment.

Future Directions

There are several future directions for research on 4,5-Dihydro-1H-benzo[d]azepin-2-amine. One area of interest is its potential for use in combination therapy with other drugs for the treatment of anxiety and other neurological disorders. Another area of interest is the development of new analogs of this compound with improved efficacy and fewer side effects. Additionally, further research is needed to better understand the mechanism of action and biochemical effects of this compound, which could lead to the development of new treatments for a range of neurological disorders.

Synthesis Methods

The synthesis of 4,5-Dihydro-1H-benzo[d]azepin-2-amine involves a multi-step process. One of the methods involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reduced using lithium aluminum hydride to yield 4,5-Dihydro-1H-benzo[d]azepin-2-amine.

Scientific Research Applications

4,5-Dihydro-1H-benzo[d]azepin-2-amine has been extensively studied for its potential application in various fields of scientific research. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. It has also been studied for its potential use in the treatment of epilepsy, insomnia, and other neurological disorders.

properties

CAS RN

163914-97-4

Product Name

4,5-Dihydro-1H-benzo[d]azepin-2-amine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,5-dihydro-1H-3-benzazepin-4-amine

InChI

InChI=1S/C10H12N2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2,(H2,11,12)

InChI Key

DUOFGDYKYCJNRH-UHFFFAOYSA-N

SMILES

C1CN=C(CC2=CC=CC=C21)N

Canonical SMILES

C1CN=C(CC2=CC=CC=C21)N

synonyms

1H-3-Benzazepin-2-aMine, 4,5-dihydro-

Origin of Product

United States

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